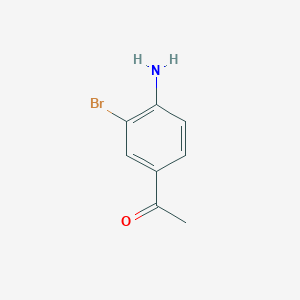

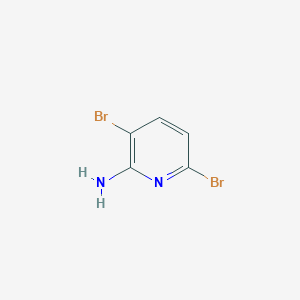

1-(4-Amino-3-bromo-phenyl)-ethanone

Übersicht

Beschreibung

1-(4-Amino-3-bromo-phenyl)-ethanone, also known as 4-amino-3-bromobenzaldehyde, is an aromatic compound used in various scientific research applications. It is a colourless solid that is soluble in water, ethanol, and other organic solvents. Its molecular formula is C7H6BrNO, and its molecular weight is 212.06 g/mol. 4-amino-3-bromobenzaldehyde has a melting point of 85-87 °C and a boiling point of 173-174 °C. It is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Applications 1-(4-Amino-3-bromo-phenyl)-ethanone has been used in the synthesis of various novel compounds with potential pharmaceutical applications. For instance, its interaction with different chemicals has led to the creation of compounds with anticancer properties (Hessien, Kadah, & Marzouk, 2009). Furthermore, derivatives of this compound have been explored for their antimicrobial activity, highlighting its significance in the development of new drugs (Wanjari, 2020).

Catalysis and Environmental Applications The compound plays a role in catalysis, particularly in reactions involving carbon dioxide. For instance, it has been involved in the Cu(II)-photocatalysed hydrocarboxylation of imines with CO2, demonstrating its relevance in environmentally sustainable chemical processes (Gordon, Hosten, & Ogunlaja, 2022).

Material Science and Polymer Research In material science and polymer research, derivatives of this compound have been synthesized and analyzed for their thermal behavior, dielectric properties, and antimicrobial activities. These studies are crucial for developing new materials with specific desired properties (Solmaz, Ilter, & Kaya, 2021).

Photoprotective Applications The compound has also found use in the field of photochemistry. Specifically, it has been used as a photoremovable protecting group for carboxylic acids, a technique valuable in the synthesis of light-sensitive compounds (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).

Eigenschaften

IUPAC Name |

1-(4-amino-3-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMVJBACZFHISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363933 | |

| Record name | 1-(4-Amino-3-bromo-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56759-32-1 | |

| Record name | 1-(4-Amino-3-bromo-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1270660.png)

methanone](/img/structure/B1270661.png)

![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)

![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)